4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-(furan-2-yl)-4H-1,2,4-triazole
Description
The compound 4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-(furan-2-yl)-4H-1,2,4-triazole is a triazole derivative characterized by:
- 4-Allyl substitution: Enhances lipophilicity and influences molecular conformation.
- 3-((3,4-Dichlorobenzyl)thio) group: Introduces steric bulk and electronic effects via chlorine atoms.
- 5-(Furan-2-yl) substituent: Contributes π-π interactions and modulates solubility.
Properties
CAS No. |
618880-01-6 |
|---|---|
Molecular Formula |
C16H13Cl2N3OS |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C16H13Cl2N3OS/c1-2-7-21-15(14-4-3-8-22-14)19-20-16(21)23-10-11-5-6-12(17)13(18)9-11/h2-6,8-9H,1,7,10H2 |
InChI Key |
SILVAPRIMHJLJO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Methodology
The triazole core is constructed via cyclocondensation of furan-2-carbohydrazide with 3,4-dichlorobenzyl isothiocyanate under basic conditions. The reaction proceeds through nucleophilic attack of the hydrazide nitrogen on the isothiocyanate carbon, followed by cyclization to form the 1,2,4-triazole ring.
Reaction Scheme:
Subsequent alkylation with allyl bromide introduces the allyl group at the N4 position. The thioether linkage is stabilized via nucleophilic substitution (SN2) between the triazole-thiol intermediate and 3,4-dichlorobenzyl chloride .
Optimization Insights
-
Solvent: Acetonitrile enhances reaction rates due to its polar aprotic nature.
-
Temperature: Cyclocondensation proceeds optimally at 80°C (yield: 72–78%).
-
Catalyst: Potassium carbonate improves deprotonation efficiency, accelerating cyclization.
Microwave-Assisted One-Pot Synthesis
Methodology
This method integrates triazole formation and functionalization in a single step under microwave irradiation. Furan-2-carboxaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate, which undergoes cyclization with 3,4-dichlorobenzyl chloride and allylamine in the presence of iodine as a catalyst.
Reaction Conditions:
-
Microwave power: 300 W
-
Temperature: 120°C
-
Time: 20–25 minutes
Advantages
Post-Functionalization of Preformed 1,2,4-Triazole
Step 1: Synthesis of 5-(Furan-2-yl)-1H-1,2,4-triazole-3-thiol
Furan-2-carboxylic acid is converted to its hydrazide derivative, which reacts with carbon disulfide (CS₂) in ethanol under reflux to yield the thiol intermediate.
Step 2: Alkylation and Allylation
The thiol group undergoes alkylation with 3,4-dichlorobenzyl bromide in acetone, followed by N-allylation using allyl bromide and potassium carbonate.
Key Data:
| Step | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiol formation | CS₂ | Ethanol | 6 | 68 |
| Alkylation | 3,4-DCl-benzyl Br | Acetone | 4 | 75 |
| Allylation | Allyl Br | DMF | 3 | 82 |
Solid-Phase Synthesis for High-Throughput Production
Methodology
Immobilized hydrazide resins (e.g., Wang resin) are functionalized with furan-2-carbonyl chloride . Subsequent treatment with 3,4-dichlorobenzyl isothiocyanate and allylamine in tetrahydrofuran (THF) yields the target compound after cleavage from the resin.
Advantages:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 72–78 | 90–92 | Moderate | High |
| Microwave-assisted | 85–89 | 94–96 | High | Moderate |
| Post-functionalization | 68–82 | 88–90 | Low | High |
| Solid-phase | 80–85 | >95 | High | Limited |
Challenges and Optimization Strategies
-
Byproduct Formation:
-
Thiol Oxidation:
-
Solvent Selection:
-
DMF enhances solubility of dichlorobenzyl reagents but may complicate purification. Alternating with ethyl acetate reduces co-solvent issues.
-
Analytical Validation
Industrial-Scale Considerations
For kilogram-scale production, the cyclocondensation-post-functionalization hybrid method is preferred due to:
Emerging Techniques
Recent advances include electrochemical synthesis , where the triazole ring is formed via anodic oxidation of thiourea derivatives. Preliminary studies show 65–70% yield under ambient conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the furan ring.
Reduction: Reduction reactions could target the triazole ring or the dichlorobenzylthio group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Antibacterial Properties
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit notable antibacterial activity. For instance:
- Mechanism of Action : The antibacterial efficacy of triazole derivatives often relates to their ability to inhibit bacterial cell wall synthesis or interfere with metabolic pathways. The presence of the dichlorobenzyl thioether moiety in 4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-(furan-2-yl)-4H-1,2,4-triazole enhances its lipophilicity and cellular uptake.
-
Case Studies :
- A study reported that compounds similar to 4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-(furan-2-yl)-4H-1,2,4-triazole exhibited minimum inhibitory concentrations (MIC) as low as 5 µg/mL against E. coli and Staphylococcus aureus, showcasing comparable activity to standard antibiotics like ceftriaxone .
- Another investigation highlighted that triazole derivatives had MIC values ranging from 0.25 to 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong potential for treating resistant bacterial infections .
Antifungal Activity
The antifungal properties of triazoles are well-documented. The compound's structure supports its use against various fungal pathogens:
- Mechanism of Action : Triazoles inhibit the enzyme lanosterol demethylase in the ergosterol biosynthesis pathway, crucial for fungal cell membrane integrity.
-
Case Studies :
- Research has shown that certain triazole derivatives can achieve MIC values as low as 0.5 µg/mL against Candida albicans, which is significant when compared to traditional antifungal agents like fluconazole .
- In vitro studies indicate that compounds related to 4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-(furan-2-yl)-4H-1,2,4-triazole demonstrate broad-spectrum antifungal activity against various strains of fungi.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is critical for optimizing the biological activity of triazole derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-Allyl-3-thio | Structure | Antibacterial |
| Furan-substituted triazoles | Structure | Antifungal |
| Dichlorobenzyl derivatives | Structure | Enhanced lipophilicity |
The incorporation of specific functional groups such as furan and dichlorobenzyl significantly influences the overall activity and selectivity against bacterial and fungal pathogens.
Mechanism of Action
The mechanism of action of 4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-(furan-2-yl)-4H-1,2,4-triazole would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural and Physical Properties of Selected 4H-1,2,4-Triazole Derivatives
Key Observations:
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., Cl, CF3) increase rigidity and melting points (e.g., 6l : 125–128°C) .
- Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 5f ) may reduce crystallinity, though data are incomplete .
Synthetic Yields :
Spectral Confirmation :
- 1H NMR typically shows aromatic protons (δ 6.5–8.5 ppm) and allyl/propyl chains (δ 2.5–5.5 ppm). HRMS confirms molecular ions (e.g., B8 : m/z 493.1 [M+H]+) .
Electronic and Steric Comparisons
Biological Activity
4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-(furan-2-yl)-4H-1,2,4-triazole is a synthetic compound belonging to the 1,2,4-triazole class, which is known for its diverse biological activities. The compound features an allyl group, a furan moiety, and a dichlorobenzyl thioether substituent, contributing to its potential pharmacological applications. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The chemical structure of 4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-(furan-2-yl)-4H-1,2,4-triazole can be represented as follows:
| Compound Name | Structure | Molecular Formula |
|---|---|---|
| 4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-(furan-2-yl)-4H-1,2,4-triazole | Structure | C16H13Cl2N3OS |
Biological Activities
Research indicates that derivatives of 1,2,4-triazoles exhibit a range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory effects.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial potential of triazole derivatives. For instance:
- In vitro Studies : A study by Basoglu et al. reported that triazole derivatives showed significant inhibition against both Gram-positive (e.g., MRSA) and Gram-negative bacteria (e.g., E. coli). The compound's structure was found to enhance its antibacterial potency compared to traditional antibiotics like ciprofloxacin .
- Minimum Inhibitory Concentration (MIC) : The MIC for certain triazole derivatives has been reported as low as 5 µg/mL against various bacterial strains . This suggests strong antibacterial properties that may be leveraged in clinical settings.
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. Similar structural analogs have shown effectiveness against fungal pathogens. The incorporation of specific functional groups in the triazole structure enhances antifungal activity.
Anticancer Activity
Recent findings indicate that certain derivatives of triazoles possess anticancer properties:
- Cell Line Studies : Compounds similar to 4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-(furan-2-yl)-4H-1,2,4-triazole have demonstrated cytotoxic effects against cancer cell lines such as colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating significant activity .
The biological activity of 4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-(furan-2-yl)-4H-1,2,4-triazole can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Triazoles often inhibit enzymes critical for microbial survival and proliferation.
- Modulation of Cytokine Release : Studies have shown that these compounds can influence cytokine production in immune cells, potentially reducing inflammation and enhancing therapeutic efficacy against infections .
Case Studies
Several case studies highlight the effectiveness of triazole derivatives:
- Study on Antimicrobial Activity : A comprehensive evaluation indicated that compounds with similar structures exhibited broad-spectrum antibacterial activity against E. coli and S. aureus with significant zones of inhibition .
- Cytotoxicity Assessment : In vitro assays on PBMCs showed low toxicity levels for triazole derivatives at concentrations up to 100 µg/mL while maintaining high viability rates in cell cultures .
Q & A
Advanced Question
- pH stability assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, followed by HPLC-UV analysis to detect degradation products (e.g., thiol oxidation at pH > 10) .
- Spectroscopic monitoring : Track C-S bond integrity via FT-IR (600–700 cm⁻¹) and 13C NMR (δ 35–45 ppm for aliphatic sulfur) .
- Accelerated aging studies : Use thermal stress (40–60°C) to simulate long-term stability .
What are the challenges in confirming regioselectivity during triazole ring formation?
Advanced Question
Regioselectivity issues arise from competing 1,2,3-triazole vs. 1,2,4-triazole pathways. Solutions include:
- Microwave irradiation : Enhances regiocontrol by reducing side reactions (e.g., 85% regioselectivity for 1,2,4-triazole at 165°C) .
- Catalytic additives : KI or Cu(I) catalysts promote selective cyclization .
- 2D NMR (COSY/NOESY) : Resolves overlapping signals from regioisomers .
How to design dose-response experiments for evaluating antitumor activity?
Advanced Question
- Cell line selection : Use SW480 (colorectal carcinoma) and MDCK (normal kidney) for comparative cytotoxicity .
- Dose range : Test 0.1–100 µM concentrations in triplicate, with 72-hour exposure .
- Endpoint assays : MTT for viability, Annexin V/PI staining for apoptosis, and Western blot for caspase-3 activation .
- Data normalization : Express results as % inhibition relative to negative control (DMEM + 0.1% acetic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
